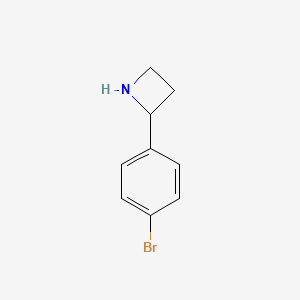

2-(4-Bromophenyl)azetidine

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWNZTPBMDNIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270542-80-7 | |

| Record name | 2-(4-bromophenyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization via Haloalkyl Amines and Amino Alcohols

A classical approach involves multi-step synthesis starting from 4-bromophenyl substituted precursors, proceeding through intermediate amino alcohols or cyanides, followed by ring closure to form the azetidine ring.

Example procedure from literature:

Step 1: Preparation of 3-amino-2-(4-bromophenyl)propan-1-ol

4-Bromophenyl methyl cyanide is treated with n-butyllithium at −78 °C in tetrahydrofuran (THF), followed by addition of ethyl chloroformate to yield ethyl-2-(4-bromophenyl)-2-cyanoacetate with an 82% yield.

This intermediate is then reduced using sodium borohydride and boron trifluoride etherate at −10 °C to obtain 3-amino-2-(4-bromophenyl)propan-1-ol with a 76% yield.

(Yields and melting points summarized below)Step 2: Protection of the amino group by reaction with tert-butyl dicarbonate (BOC anhydride) in chloroform with triethylamine at 0 °C to form tert-butyl-2-(4-bromophenyl)-3-hydroxypropylcarbamate (yield 63%).

Step 3: Conversion of the hydroxy group to a good leaving group (e.g., tosylate) by reaction with tosyl chloride and sodium hydroxide under reflux.

Step 4: Intramolecular nucleophilic substitution (cyclization) under reflux conditions to form the azetidine ring, followed by deprotection to yield 3-(4-bromophenyl)azetidine.

| Compound | Yield (%) | Melting Point (°C) | Key Analytical Data (FTIR cm⁻¹) |

|---|---|---|---|

| Ethyl-2-(4-bromophenyl)-2-cyanoacetate | 82 | 125 | 3060 (Ar C-H), 2252 (CN), 1746 (C=O) |

| 3-Amino-2-(4-bromophenyl)propan-1-ol | 76 | 141 | - |

| tert-Butyl-2-(4-bromophenyl)-3-hydroxypropylcarbamate | 63 | 208 | 3630 (O-H), 3420 (N-H), 3065 (Ar C-H) |

| 2-(4-Bromophenyl)-3-(tert-butoxycarbonylamino)propan-1-ol tosylate | 80 | 289 | 3420 (N-H), 3060 (Ar C-H) |

This method has been reported to provide good yields and purity, with reaction progress monitored by TLC and confirmed by NMR and FTIR spectroscopy.

Superbase-Induced Regio- and Diastereoselective Synthesis

A more recent, scalable method involves a two-step reaction using superbase conditions to induce regio- and diastereoselective formation of azetidines from simple building blocks:

Step 1: Generation of a superbase mixture from tert-butoxide, diisopropylamine, and butyllithium in THF at −78 °C under nitrogen.

Step 2: Addition of an epoxide (e.g., oxirane) to the superbase solution, resulting in ring-opening and subsequent intramolecular cyclization to form the azetidine ring.

This method allows for excellent control over regioselectivity and stereochemistry, producing strained four-membered azetidine rings instead of thermodynamically favored five-membered rings. Functional group tolerance is high, and the reaction is amenable to scale-up.

Palladium-Catalyzed Coupling and Cyclization

Palladium-catalyzed processes have been employed to prepare chiral azetidine derivatives, including 2-(4-bromophenyl)azetidine:

Starting from protected hydroxyazetidines, fluorination can be introduced.

Palladium-catalyzed condensation of bromophenylazetidine with vinyl ethers leads to protected 1-(4-(azetidin-3-yl)phenyl)ethanone derivatives.

Further condensation and cyclization steps yield complex azetidine-containing compounds.

This method is particularly useful for synthesizing stereochemically defined azetidine derivatives and allows for incorporation of additional functional groups.

Hydrogenolysis-Based Deprotection and Azetidine Formation

A multistep process involving:

Preparation of N-benzhydrylazetidine intermediates by heating benzhydrylamine with 1-bromo-3-chloropropane.

Hydrogenolysis of the protected intermediates in the presence of palladium on charcoal under hydrogen pressure to remove protecting groups and generate azetidine salts.

Liberation of free azetidine base by treatment with strong base and condensation of the vapor to isolate the pure azetidine compound.

This approach is useful for producing azetidines with various substitutions, including 4-bromophenyl groups, and allows for purification by distillation and crystallization.

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Cyclization via amino alcohols | n-BuLi, ethyl chloroformate, NaBH4/BF3·OEt2, BOC protection, tosylation, reflux cyclization | Well-established, good yields, scalable | Multi-step, requires low temperatures | 60-82% per step |

| Superbase-induced cyclization | t-BuOK, diisopropylamine, n-BuLi, epoxides, THF, −78 °C | Regio- and stereoselective, scalable | Requires strict anhydrous conditions | High (>80%) overall |

| Palladium-catalyzed coupling | Pd catalyst, vinyl ethers, fluorinating agents, chiral catalysts | Stereocontrol, functionalization | Complex, costly catalysts | Moderate to high |

| Hydrogenolysis deprotection | Pd/C, H2 gas, mineral acids, strong bases | Effective deprotection, pure products | Requires hydrogenation setup | Moderate |

The superbase-induced method has been validated by density functional theory (DFT) calculations confirming kinetic control over ring formation and stereochemical outcomes.

Palladium-catalyzed processes enable access to chiral azetidines with potential pharmaceutical applications, though they require sophisticated catalysts and conditions.

Classical cyclization routes remain practical for laboratory-scale synthesis, with good yields and straightforward purification, but involve multiple steps and careful temperature control.

Hydrogenolysis methods provide clean deprotection and azetidine isolation but are less commonly used for direct this compound synthesis.

The preparation of this compound can be achieved via several methods, each with distinct advantages:

For high regio- and stereoselectivity, superbase-induced cyclization is preferred.

For chiral and functionally complex derivatives, palladium-catalyzed methods are suitable.

For practical, multi-step synthesis, classical cyclization from amino alcohol precursors is effective.

Choice of method depends on the desired scale, stereochemical requirements, and available resources.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions due to its inherent strain. This reaction typically produces β-bromoamine derivatives:

Example reaction with HCl :

text2-(4-Bromophenyl)azetidine + HCl → 3-(4-Bromophenyl)-1-chloropropan-2-amine

Key characteristics:

-

Proceeds via SN2 mechanism at the β-carbon

-

Reaction rate increases with electron-withdrawing substituents on the phenyl ring

Staudinger Ketene-Imine Cycloaddition

This compound participates in stereoselective spiro-lactam formation via Staudinger reactions. A modified one-pot method using oxalyl chloride reverses diastereoselectivity compared to traditional approaches :

| Reaction Component | Role | Optimal Conditions |

|---|---|---|

| This compound | Imine precursor | Room temperature, DIPEA base |

| Phenylacetic acid | Ketene generator | Oxalyl chloride activation |

| Schiff base | Cycloaddition partner | 6-9 hr reflux in DMF |

Key outcomes :

-

64-85% yields for spiro[azetidine-2,3′-indoline]-2′,4-dione derivatives

-

Diastereomeric ratio (dr) shifted to 1:2 compared to 2:1 in classical methods

Reduction and Cyclization Reactions

A four-step synthesis pathway demonstrates critical transformations :

| Step | Reagents/Conditions | Product | Yield |

|---|

-

Cyanide alkylation | n-BuLi, THF (-78°C) | Ethyl-2-(4-bromophenyl)-2-cyanoacetate | 76%

-

Borane reduction | NaBH₄, BF₃·Et₂O (-10°C) | 3-Amino-2-(4-bromophenyl)propan-1-ol | 63%

-

Tosylation | TsCl, NaOH (80°C) | Tosylated intermediate | 80%

-

Cyclization | Cs₂CO₃, CH₃CN (reflux) | tert-Butyl-3-(4-bromophenyl)azetidine-1-carboxylate | 85%

Functional Group Transformations

The bromine substituent enables cross-coupling reactions:

Buchwald-Hartwig Amination :

textThis compound + Morpholine → 2-(4-Morpholinophenyl)azetidine

Spectroscopic Characterization Data

Critical analytical markers for reaction monitoring:

| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Azetidine N-H | 3420 | 8.62 (s, 1H) |

| Aromatic C-Br | 560 | 7.43-7.51 (d, 2H) |

| BOC-protected amine | 1695 (C=O) | 1.42 (s, 9H) |

Comparative Reactivity Table

| Reaction Type | Rate (rel.) | Major Product | Byproducts |

|---|---|---|---|

| Acidic hydrolysis | 1.0 | β-Chloroamine | Ring-opened dimers |

| Basic ring expansion | 0.3 | Pyrrolidine derivatives | Elimination products |

| Transition metal coupling | 0.7 | Biaryl azetidines | Homocoupled species |

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Activities

Recent studies have indicated that azetidine derivatives, including 2-(4-Bromophenyl)azetidine, exhibit significant anticancer properties. For instance, azetidines have been shown to induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapeutics. The presence of the bromine atom in this compound may enhance its biological activity by improving lipophilicity and interaction with biological targets .

Moreover, azetidine derivatives are being explored for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound could also possess antimicrobial activities, warranting further investigation .

Synthesis of Complex Molecules

Azetidines are recognized as valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations. This compound can serve as a precursor for synthesizing more complex heterocyclic compounds through ring-opening reactions or rearrangements. These reactions can lead to the formation of pyrrolidines, piperidines, and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals .

Catalysis

The compound has potential applications as a ligand in catalytic processes. For example, azetidine derivatives have been utilized in copper-catalyzed reactions such as the Henry reaction (nitroaldol reaction), where they enhance the reactivity of aldehydes with nitromethane . The unique electronic properties imparted by the bromine substitution can influence the efficiency and selectivity of these catalytic processes.

Synthesis and Reactivity Studies

A research study focused on synthesizing various substituted azetidines demonstrated that modifications at the 4-position significantly affect the reactivity and selectivity in catalytic applications. In one case, a series of 2,4-cis-disubstituted azetidines were synthesized and tested as ligands in copper-catalyzed reactions, yielding high conversions and enantiomeric excesses .

| Azetidine Derivative | Catalyst | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | Copper(II)acetate | 95 | 35 |

| 2-(Phenyl)azetidine | Copper(II)acetate | 90 | 9 |

| 2-(4-Chlorophenyl)azetidine | Copper(II)acetate | 96 | 47 |

This table illustrates how varying the substituent affects both the conversion rates and enantiomeric excess in catalytic reactions.

Another study evaluated the cytotoxic effects of azetidine derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against THP-1 cells (human monocytic leukemia), suggesting a promising avenue for further development as anticancer agents .

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the four-membered azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to interact with various biological molecules and pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Azetidines

Compounds like ent-5b (46% yield) and 5c (81% yield) differ in stereochemistry and substituents (e.g., trityloxy groups, allyl chains), impacting their physicochemical properties. For instance, ent-5b exhibits distinct NMR shifts (δ 66.5, 61.5 ppm in $^{13}\text{C}$ NMR) compared to 5a , highlighting stereochemical effects on electronic environments .

3-(2-Bromo-4-chlorophenoxy)azetidine

This derivative (CAS: 954225-69-5) replaces the bromophenyl group with a bromo-chloro-phenoxy moiety.

Heterocyclic Compounds with 4-Bromophenyl Substituents

Spirooxindolo-β-Lactams

The spiro compound cis-3f (65% yield) incorporates a 4-bromophenyl group into a β-lactam-indoline hybrid. Unlike 2-(4-Bromophenyl)azetidine, its fused-ring system enhances conformational rigidity, which may improve binding affinity in biological targets. The use of TsCl as a catalyst in its synthesis contrasts with the lithium-based methods for azetidines .

Oxadiazole Derivatives

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits 59.5% anti-inflammatory activity, comparable to indomethacin. The oxadiazole ring’s electron-withdrawing nature and planar structure differentiate its pharmacokinetic profile from the non-planar azetidine scaffold .

Pyrimidine Intermediates

5-(4-Bromophenyl)-4,6-dichloropyrimidine, synthesized in 52.8% yield via a three-step route, demonstrates the versatility of bromophenyl groups in pyrimidine chemistry. Its dichloro substituents enhance electrophilicity, favoring nucleophilic substitution reactions—a contrast to the nucleophilic azetidine nitrogen .

Biologische Aktivität

2-(4-Bromophenyl)azetidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, including cyclization reactions involving substituted acetic acids and Schiff bases. The presence of the bromine atom on the phenyl ring enhances the compound's reactivity and biological activity. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. For example, compounds derived from azetidine structures have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Other derivatives | MCF-7 | 8.0-15.0 |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin biosynthesis and is a target for skin-whitening agents. Inhibition of this enzyme can lead to decreased melanin production, making it a candidate for cosmetic applications .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (mM) | Type of Inhibition |

|---|---|---|

| This compound | 0.05 | Non-competitive |

| Control (Kojic Acid) | 0.18 | Competitive |

Mechanistic Insights

The mechanism of action for the biological activities of this compound involves interactions at the molecular level that disrupt normal cellular functions. For instance, its anticancer activity may be attributed to its ability to bind to tubulin, thereby inhibiting microtubule polymerization . Additionally, molecular docking studies suggest that its brominated phenyl group enhances binding affinity to target proteins involved in cancer progression and enzyme activity regulation .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant growth inhibition in MCF-7 cells with an IC50 value of 12.5 µM, indicating its potential as a lead compound in cancer therapy .

- Tyrosinase Inhibition : Another investigation reported that this compound effectively inhibited tyrosinase with an IC50 value of 0.05 mM, outperforming traditional inhibitors like kojic acid .

- Synthetic Pathways : Various synthetic approaches have been developed to optimize yields and enhance biological activity, including modifications to the azetidine ring structure which have shown promising results in preliminary assays .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)azetidine derivatives, and how are reaction conditions optimized?

- Methodology : A modular approach involves coupling azetidine scaffolds with bromophenyl precursors via stereocontrolled C–H activation or alkylation. For example, tert-butyl carbamate-protected azetidine intermediates can undergo Pd-catalyzed cross-coupling with 4-bromophenyl boronic acids (yields: 40–81%) . Optimization includes solvent selection (e.g., THF for low-temperature lithiation), stoichiometric control of reagents (e.g., lithium bis(trimethylsilyl)amide), and purification via flash chromatography (Hexanes:EtOAc gradients) .

- Key Data :

- Yields range from 46% to 81% depending on substituent steric effects .

- NMR (δ 6.15–8.79 ppm for aromatic protons) and HRMS (e.g., [M + H]+: 549.1542) confirm structural integrity .

Q. How are spectroscopic techniques (NMR, HRMS) employed to characterize this compound derivatives?

- Methodology :

- 1H/13C NMR : Aromatic protons in the 4-bromophenyl group resonate at δ 6.40–8.79 ppm, while azetidine ring protons appear as singlets (e.g., δ 6.15 ppm for spiro compounds). Carbon signals for the azetidine ring are typically 43–75 ppm .

- HRMS : Accurately measures molecular ion peaks (e.g., [M + H]+: 549.1542 for C33H30BrN2O) to confirm molecular formulae .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

- Methodology : Chiral auxiliaries or enantioselective catalysts are critical. For example, (1S,2R)-configured intermediates derived from benzyl alcohol yield distinct diastereomers (e.g., 4b vs. ent-4b), resolved via chiral column chromatography. Stereochemical assignments rely on NOESY correlations and optical rotation data (e.g., [α]D = +2.48° for ent-5b) .

- Data Contradictions : Lower yields (40–46%) for certain stereoisomers (e.g., ent-5a) suggest steric hindrance during cyclization steps .

Q. What strategies resolve discrepancies in analytical data (e.g., conflicting melting points or NMR shifts) for azetidine derivatives?

- Methodology :

- Recrystallization : Purify compounds using solvents like CHCl3/Hexanes to eliminate impurities affecting melting points (e.g., 175–177°C for thiazolidine analogs) .

- Dynamic NMR : Detect conformational flexibility in azetidine rings, which may cause split signals.

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., ORTEP-3 software for 3D structure validation) .

Q. How are this compound derivatives applied in medicinal chemistry or materials science?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.